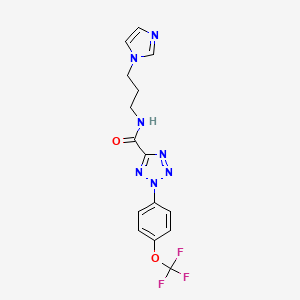![molecular formula C25H23BrN2O7 B2716781 [4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate CAS No. 609776-99-0](/img/structure/B2716781.png)
[4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C25H23BrN2O7 and its molecular weight is 543.37. The purity is usually 95%.
BenchChem offers high-quality [4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Photodynamic therapy (PDT) is a treatment method that utilizes light-sensitive compounds to generate singlet oxygen or other reactive species when exposed to specific light wavelengths, causing selective damage to targeted tissues, such as tumors. The study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds have been shown to have high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy applications, especially for cancer treatment. The properties of these compounds, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are crucial for Type II PDT mechanisms, indicating their remarkable potential as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Activity
Antioxidants play a crucial role in protecting against oxidative stress and related diseases. Li, Li, Gloer, and Wang (2011) isolated naturally occurring bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities. These compounds were found to exhibit activities stronger than or comparable to positive controls, such as butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that similar chemical structures, including bromophenols and related derivatives, could serve as natural antioxidants with potential applications in preventing oxidative deterioration of food and in pharmaceuticals (Li, Li, Gloer, & Wang, 2011).
Anticancer Applications
Arylidene-hydrazinyl-thiazole derivatives have been synthesized and evaluated for their anticancer activities, indicating significant antiproliferative activity against various cancer cell lines. Grozav et al. (2014) report on compounds with significant antiproliferative activity on carcinoma cell lines, highlighting the potential of these chemical structures in developing new anticancer agents. Such research underscores the potential utility of related compounds in cancer research, particularly as antiproliferative agents (Grozav et al., 2014).
Propiedades
IUPAC Name |
[4-[(E)-[[2-(2-bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O7/c1-31-20-11-9-17(13-23(20)33-3)25(30)35-21-10-8-16(12-22(21)32-2)14-27-28-24(29)15-34-19-7-5-4-6-18(19)26/h4-14H,15H2,1-3H3,(H,28,29)/b27-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNSUSJOOKJFHH-MZJWZYIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=CC=C3Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2716700.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[benzyl(methyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2716702.png)
![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine](/img/structure/B2716706.png)
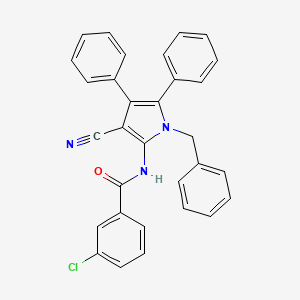
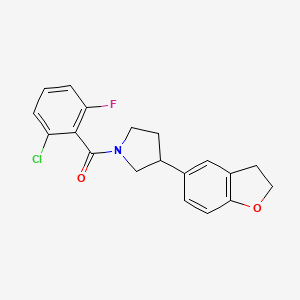
![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2716711.png)
![1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione](/img/structure/B2716712.png)
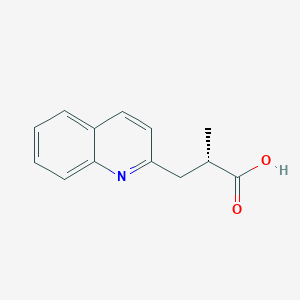
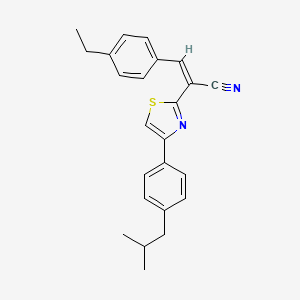
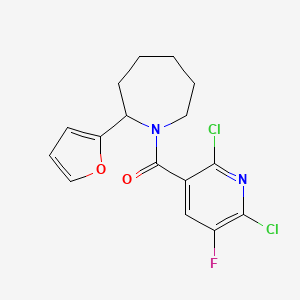
![2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2716718.png)
